![molecular formula C25H26ClN5O4S B2487127 Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate CAS No. 893789-57-6](/img/structure/B2487127.png)

Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of molecules that exhibit a wide range of biological activities and chemical properties due to their complex structure. These molecules often involve heterocyclic compounds that are crucial in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of complex molecules like the one mentioned often involves multi-step reactions, starting from simpler precursors. For example, Mizuno et al. (2006) describe the synthesis of related compounds through convenient and efficient methods, highlighting the use of protective groups and novel synthetic routes to achieve high yields (Mizuno et al., 2006).

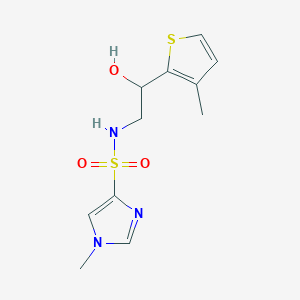

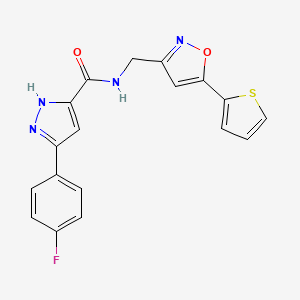

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using spectroscopic techniques and, in some cases, X-ray crystallography. Studies like that by Naveen et al. (2015) on related compounds provide insights into the crystalline structure and conformational details, which are crucial for understanding the molecule's interactions and reactivity (Naveen et al., 2015).

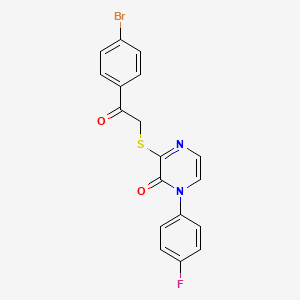

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents and conditions, leading to a range of potential reactions. Gomha et al. (2011) provide an example of novel compounds prepared via condensation reactions, illustrating the type of chemical transformations that molecules with similar structures might undergo (Gomha & Farghaly, 2011).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing complex heterocyclic compounds that share structural motifs with Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate. These methodologies are crucial for the creation of novel compounds with potential therapeutic applications. For example, Mizuno et al. (2006) presented efficient syntheses of certain metabolites of a related quinoline derivative, showcasing the role of methanesulfonyl as a protective group in achieving high yield through simplified synthetic routes (Mizuno et al., 2006).

Antimicrobial Activity

Several synthesized quinazoline and triazoloquinazoline derivatives have been evaluated for their antimicrobial properties, indicating a significant interest in these compounds for developing new antibacterial and antifungal agents. El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were screened for antimicrobial activity, suggesting the potential utility of these compounds in addressing drug-resistant microbial infections (El‐Kazak & Ibrahim, 2013).

Potential Therapeutic Applications

Research on related compounds has also explored their potential as therapeutic agents, particularly in the context of diabetes and cancer treatment. For instance, Aziz ur-Rehman et al. (2018) focused on synthesizing S-substituted derivatives of 1,2,4-triazol-3-thiol with evaluations indicating potent inhibition of α-glucosidase enzyme, suggesting these compounds as promising drug candidates for type II diabetes management (Aziz ur-Rehman et al., 2018).

Mechanism of Action

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. Studying these conditions is essential for optimizing therapeutic use.

Remember, while we’ve explored potential aspects, more research is needed to fully elucidate the mechanism of action for this intriguing compound! 🧪🔍

properties

IUPAC Name |

ethyl 1-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O4S/c1-4-35-25(32)17-6-5-11-30(14-17)22-20-13-18(26)8-10-21(20)31-23(27-22)24(28-29-31)36(33,34)19-9-7-15(2)16(3)12-19/h7-10,12-13,17H,4-6,11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHQKCSNIPDLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)

![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)

![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)

![2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2487062.png)